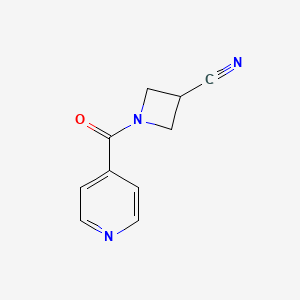

1-(pyridine-4-carbonyl)azetidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(pyridine-4-carbonyl)azetidine-3-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an azetidine ring fused with an isonicotinoyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile typically involves the reaction of isonicotinoyl chloride with azetidine-3-carbonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Research has shown that pyridine derivatives often enhance therapeutic properties due to their structural characteristics. For instance, compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus .

Antiviral Activity

In the context of emerging viral threats, such as SARS-CoV-2, the search for effective antiviral agents is critical. Pyridine-based compounds have been noted for their potential antiviral properties, which could be harnessed in developing treatments for viral infections . Specifically, the structural features of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile could be optimized to enhance its interaction with viral proteins.

Central Nervous System Disorders

Recent studies indicate that azetidine derivatives may serve as effective therapeutic agents for central nervous system disorders. The unique structure of this compound positions it as a potential candidate for drug development targeting neurological conditions .

Building Blocks for Drug Development

The compound serves as a versatile building block in combinatorial chemistry, facilitating the synthesis of diverse pharmaceutical agents. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds with potential biological activity .

Synthesis of Peptide Chains

This compound can be utilized in the formation of small peptide chains. This application is particularly valuable in developing biologically active peptides that can mimic natural processes or serve as therapeutic agents .

Case Study: Antimicrobial Screening

A study evaluated several pyridine derivatives, including this compound, for their antimicrobial activity against a panel of bacteria and fungi. The results indicated varying degrees of effectiveness, with minimum inhibitory concentrations suggesting potential for further development .

Case Study: Neurological Applications

Research focused on azetidine compounds has highlighted their potential in treating neurological disorders. Compounds similar to this compound were tested for their ability to modulate neurotransmitter systems, showing promise in alleviating symptoms associated with conditions like depression and anxiety .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.

Comparación Con Compuestos Similares

1-(pyridine-4-carbonyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:

Isonicotinoyl derivatives: These compounds share the isonicotinoyl group but differ in the other functional groups attached.

Azetidine derivatives: These compounds contain the azetidine ring but have different substituents.

Carbonitrile compounds: These compounds have the carbonitrile group but vary in the rest of the molecular structure.

Uniqueness: this compound is unique due to the combination of the isonicotinoyl group, azetidine ring, and carbonitrile group in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Actividad Biológica

1-(Pyridine-4-carbonyl)azetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8N4O

- Molecular Weight : 204.2 g/mol

- CAS Number : 2034418-24-9

The compound features a pyridine ring, an azetidine moiety, and a carbonitrile functional group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the carbonyl and nitrile groups allows for potential hydrogen bonding and dipole interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate enzymatic activities or influence signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Anticancer Activity Data

These values indicate that the compound is more effective than conventional chemotherapeutics like 5-Fluorouracil in certain contexts.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Mice Models

A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer therapeutic.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on Kunming mice indicated that doses up to 2000 mg/kg did not result in acute toxicity. This finding supports the safety profile of the compound for potential therapeutic use .

Research Findings

Recent advances in drug design have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. Studies suggest that modifications to enhance solubility and bioavailability could improve therapeutic outcomes .

Propiedades

IUPAC Name |

1-(pyridine-4-carbonyl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h1-4,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIFFOKDAVUWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.